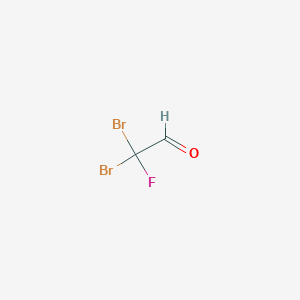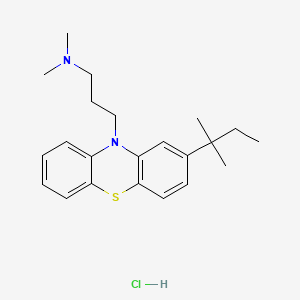
10-(3-Dimethylaminopropyl)-2-(1,1-dimethylpropyl)-phenothiazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(3-Dimethylaminopropyl)-2-(1,1-dimethylpropyl)-phenothiazine hydrochloride is a chemical compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry as antipsychotic and antiemetic agents. This compound is characterized by its complex structure, which includes a phenothiazine core substituted with a dimethylaminopropyl group and a dimethylpropyl group, making it a unique entity in its class.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(3-Dimethylaminopropyl)-2-(1,1-dimethylpropyl)-phenothiazine hydrochloride typically involves multiple steps:
Formation of the Phenothiazine Core: The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur.
Substitution Reactions: The introduction of the dimethylaminopropyl group and the dimethylpropyl group is achieved through substitution reactions. These reactions often require the use of strong bases and specific solvents to facilitate the substitution.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures are stringent to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
10-(3-Dimethylaminopropyl)-2-(1,1-dimethylpropyl)-phenothiazine hydrochloride undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and amines are employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenothiazines.
Scientific Research Applications
10-(3-Dimethylaminopropyl)-2-(1,1-dimethylpropyl)-phenothiazine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying phenothiazine derivatives.
Biology: Investigated for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, particularly its potential as an antipsychotic and antiemetic agent.
Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 10-(3-Dimethylaminopropyl)-2-(1,1-dimethylpropyl)-phenothiazine hydrochloride involves its interaction with various molecular targets:
Receptor Binding: The compound binds to dopamine receptors, inhibiting dopamine activity, which is crucial for its antipsychotic effects.
Pathways Involved: It affects neurotransmitter pathways, particularly those involving dopamine and serotonin, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties.
Promethazine: Known for its antiemetic and antihistamine effects.
Thioridazine: Used as an antipsychotic with a similar mechanism of action.
Uniqueness
10-(3-Dimethylaminopropyl)-2-(1,1-dimethylpropyl)-phenothiazine hydrochloride is unique due to its specific substitution pattern, which imparts distinct pharmacological properties compared to other phenothiazines. Its structure allows for specific receptor interactions, making it a valuable compound for research and therapeutic applications.
Properties
CAS No. |
63834-05-9 |
|---|---|
Molecular Formula |
C22H31ClN2S |
Molecular Weight |
391.0 g/mol |
IUPAC Name |
N,N-dimethyl-3-[2-(2-methylbutan-2-yl)phenothiazin-10-yl]propan-1-amine;hydrochloride |
InChI |
InChI=1S/C22H30N2S.ClH/c1-6-22(2,3)17-12-13-21-19(16-17)24(15-9-14-23(4)5)18-10-7-8-11-20(18)25-21;/h7-8,10-13,16H,6,9,14-15H2,1-5H3;1H |
InChI Key |
KDQYKOUUVSPPPI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


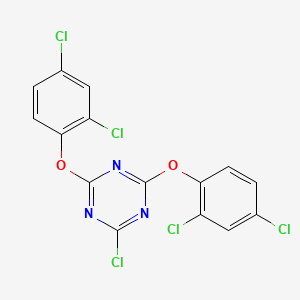
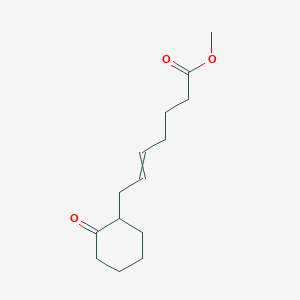
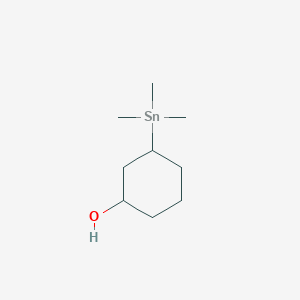
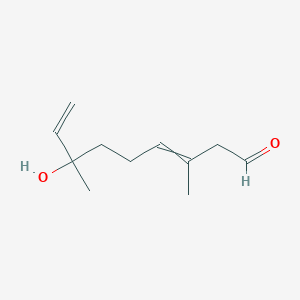

![Naphth[1,2-d]oxazole-5-sulfonyl chloride, 2-phenyl-](/img/structure/B14490328.png)
![9-Borabicyclo[3.3.1]nonane, 9-(1-octynyl)-](/img/structure/B14490342.png)

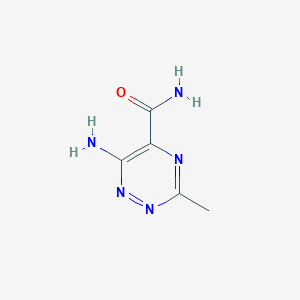


![(Spiro[cyclopropane-1,9'-fluorene]-2,3-diyl)bis(phenylmethanone)](/img/structure/B14490363.png)
